molecular formula C17H25ClN2O5 B129221 perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone CAS No. 142106-99-8

perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone

Cat. No.: B129221
CAS No.: 142106-99-8
M. Wt: 372.8 g/mol
InChI Key: NUYPCKIZNDHNFG-UHFFFAOYSA-N
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Description

perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone is a small molecule compound developed by The University of Oklahoma.

Preparation Methods

The synthetic routes for perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone involve several steps, starting from basic organic compounds. The preparation typically involves a Mannich reaction, which is a three-component reaction involving an amine, formaldehyde, and a compound containing an active hydrogen atom. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained Industrial production methods for perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[33

Chemical Reactions Analysis

perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[33

Mechanism of Action

perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone exerts its effects by inhibiting ATPase, an enzyme that plays a crucial role in cellular energy metabolism. By inhibiting ATPase, this compound disrupts the hydrolysis of adenosine triphosphate (ATP), leading to altered cellular energy dynamics. This inhibition affects various molecular targets and pathways, including those involved in ion transport and muscle contraction .

Comparison with Similar Compounds

perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone is unique due to its specific inhibition of ATPase. Similar compounds include:

In comparison, perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[33

Properties

CAS No.

142106-99-8

Molecular Formula

C17H25ClN2O5

Molecular Weight

372.8 g/mol

IUPAC Name

perchloric acid;phenyl-(7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl)methanone

InChI

InChI=1S/C17H24N2O.ClHO4/c1-13(2)18-9-14-8-15(10-18)12-19(11-14)17(20)16-6-4-3-5-7-16;2-1(3,4)5/h3-7,13-15H,8-12H2,1-2H3;(H,2,3,4,5)

InChI Key

NUYPCKIZNDHNFG-UHFFFAOYSA-N

SMILES

CC(C)N1CC2CC(C1)CN(C2)C(=O)C3=CC=CC=C3.OCl(=O)(=O)=O

Canonical SMILES

CC(C)N1CC2CC(C1)CN(C2)C(=O)C3=CC=CC=C3.OCl(=O)(=O)=O

Synonyms

SAZ VII 23
SAZ VII-23
SAZ-VII-23

Origin of Product

United States

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